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Compound of Interest

1,4,5,8-
Compound Name: )
Tetrahydroxyanthraquinone

Cat. No.: B184003

An In-depth Technical Guide to 1,4,5,8-
Tetrahydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula,
physicochemical properties, and synthesis of 1,4,5,8-Tetrahydroxyanthraquinone. It includes
detailed experimental protocols for its synthesis and characterization, and discusses its primary
biological significance as a key intermediate in the development of anthracenedione-based
therapeutics.

Molecular Structure and Formula

1,4,5,8-Tetrahydroxyanthraquinone, also known by its IUPAC name 1,4,5,8-tetrahydroxy-
9,10-anthracenedione, is a polycyclic aromatic organic compound.[1][2] Its structure consists of
an anthraquinone core substituted with four hydroxyl (-OH) groups at the alpha positions. This
substitution pattern creates a highly symmetrical molecule.[2] The presence of multiple
hydroxyl groups and the extended conjugated system of the anthraquinone core are key
determinants of its chemical properties and reactivity.

The fundamental molecular details are summarized below.
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Identifier Value Source(s)
Molecular Formula C14HsOs [1112][3]
Molecular Weight 272.21 g/mol [2][3]
Exact Mass 272.032074 u [4]

CAS Number 81-60-7 [1]

, C1=CC(=C2C(=C10)C(=0)C3
Canonical SMILES [2]
=C(C=CC(=C3C2=0)0)0)0O

SOGCSKLTQHBFLP-
InChl Key [1][2]
UHFFFAOYSA-N

Physicochemical Properties

The compound typically appears as bronze needle-like crystals or a brown powder.[5][6] Its
high melting point is characteristic of a stable, polycyclic aromatic structure with strong
intermolecular hydrogen bonding afforded by the four hydroxyl groups.

Property Value Source(s)

) Solid (Bronze needle-like
Physical State [5][6]
crystals or Brown powder)

Melting Point >300 °C [5]
Boiling Point 554.8 £ 45.0 °C (Predicted) [4]
Density 1.8 + 0.1 g/cm? (Predicted) [4]
pKa 6.45 + 0.20 (Predicted) [7]
Vapor Pressure 6.43E-13 mmHg at 25°C [8]

Experimental Protocols
Synthesis of 1,4,5,8-Tetrahydroxyanthraquinone

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C14H8O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4%2C15-18H
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3RU79UW8G
https://www.scbt.com/p/1-4-5-8-tetrahydroxy-anthraquinone-81-60-7
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3RU79UW8G
https://www.scbt.com/p/1-4-5-8-tetrahydroxy-anthraquinone-81-60-7
https://www.chembk.com/en/chem/1,4,5,8-Tetrahydroxy%20Anthraquinone
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C14H8O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4%2C15-18H
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3RU79UW8G
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C14H8O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4%2C15-18H
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3RU79UW8G
https://pmc.ncbi.nlm.nih.gov/articles/PMC9959526/
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9959526/
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9959526/
https://www.chembk.com/en/chem/1,4,5,8-Tetrahydroxy%20Anthraquinone
https://www.chembk.com/en/chem/1,4,5,8-Tetrahydroxy%20Anthraquinone
https://www.benchchem.com/pdf/The_Enigmatic_1_4_Difluoro_5_8_dihydroxyanthraquinone_A_Technical_Overview.pdf
https://pubmed.ncbi.nlm.nih.gov/10912950/
https://www.benchchem.com/product/b184003?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A common laboratory-scale synthesis involves the reductive hydrolysis of 4,8-diamino-1,5-

dihydroxyanthraquinone-2,6-disulfonic acid.[7][9]

Materials and Reagents:

4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid

Sodium dithionite (Na2S204)

Sodium hydroxide (NaOH)

Deionized water

Hydrochloric acid (HCI) (for neutralization)

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Heating mantle and magnetic stirrer

Filtration apparatus (Buchner funnel)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, dissolve 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid in an aqueous
solution of sodium hydroxide.

Reduction: Gently heat the solution to approximately 60°C. Gradually add sodium dithionite
to the stirring solution. The dithionite acts as the reducing agent.[10]

Reaction Monitoring: Maintain the reaction at 60°C for 30-60 minutes. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is
consumed.

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution
with hydrochloric acid, which will cause the product to precipitate out of the solution.
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« |solation and Purification: Collect the resulting precipitate by vacuum filtration using a
Bichner funnel. Wash the solid product thoroughly with deionized water to remove any

inorganic salts.

e Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 50-60°C) to
yield 1,4,5,8-Tetrahydroxyanthraquinone.
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Synthesis

Dissolve Precursor in aq. NaOH
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Add Sodium Dithionite at 60°C

;

Stir for 30-60 min
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Work-up &qurification
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;
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Vacuum Filtration
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Y

Click to download full resolution via product page

Synthesis and Purification Workflow
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Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

» Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a
suitable deuterated solvent, such as DMSO-de, as anthraquinones often have limited
solubility in less polar solvents like CDCIs.[11] Filter the solution through a pipette with a
glass wool plug directly into a clean, dry 5 mm NMR tube.[1]

o Expected *H NMR Spectrum (in DMSO-ds):

Due to the molecule's symmetry, only two signals are expected for the aromatic protons.

[¢]

[e]

A doublet corresponding to H-2 and H-7.

(¢]

A doublet corresponding to H-3 and H-6.

[¢]

A broad singlet at a significantly downfield chemical shift (>10 ppm) corresponding to the
four equivalent, hydrogen-bonded hydroxyl protons.

o Expected 13C NMR Spectrum (in DMSO-ds):
o Due to symmetry, only four signals are expected in the aromatic region.
o One signal for the carbonyl carbons (C-9, C-10), expected around 180-190 ppm.

o Three distinct signals for the aromatic carbons, including those bonded to the hydroxyl
groups (C-1, C-4, C-5, C-8) which would be the most downfield of the aromatic signals.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a sample by mixing a small amount of the solid product with
potassium bromide (KBr) and pressing it into a thin pellet.

o Expected Absorption Bands:

o O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm~! due to
the hydrogen-bonded hydroxyl groups.
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o C=0 Stretch: A strong, sharp absorption band around 1610-1640 cm~*. The frequency is
lower than a typical ketone due to intramolecular hydrogen bonding with the adjacent
hydroxyl groups.

o C=C Stretch (Aromatic): Multiple sharp bands in the 1400-1600 cm~1 region.
o C-O Stretch (Phenolic): A strong band in the 1200-1300 cm~1 region.
UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade
solvent, such as ethanol or DMSO, using a quartz cuvette.

o Expected Spectrum: The extended 1t-conjugated system of the tetrahydroxyanthraquinone
chromophore is expected to produce strong absorption bands in the visible region of the
spectrum, likely resulting in a colored solution. The exact Amax will be solvent-dependent.
The presence of the four auxochromic hydroxyl groups typically causes a bathochromic (red)
shift compared to the unsubstituted anthraguinone parent molecule.

Biological Activity and Significance

While there is limited research on the direct biological activity of 1,4,5,8-
Tetrahydroxyanthraquinone itself, its paramount importance in drug development lies in its
role as a key precursor for the synthesis of Mitoxantrone.[5] Mitoxantrone is a potent
anthracenedione-derived antineoplastic agent used in the treatment of various cancers,
including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma, as
well as multiple sclerosis.[2]

The anticancer mechanism of Mitoxantrone is well-established and involves two primary
actions:

o DNA Intercalation: The planar aromatic core of the molecule inserts itself between DNA base
pairs, disrupting the normal DNA helix and interfering with replication and transcription.

» Topoisomerase Il Inhibition: Mitoxantrone poisons topoisomerase Il, an essential enzyme
that manages DNA topology. By stabilizing the enzyme-DNA cleavable complex, it prevents
the re-ligation of DNA strands, leading to permanent double-strand breaks.
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These DNA double-strand breaks trigger a cellular damage response, ultimately culminating in
cell cycle arrest and apoptosis (programmed cell death). The biological relevance of 1,4,5,8-
Tetrahydroxyanthraquinone is therefore intrinsically linked to this downstream pathway, as it
provides the core scaffold upon which the pharmacologically active side chains of Mitoxantrone
are built.
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Mitoxantrone's Mechanism of Action

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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